2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate
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Overview
Description
2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate is a chemical compound known for its unique structure and properties It belongs to the class of oxazolium salts, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate typically involves the reaction of tetraphenylcyclopentadienone with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as tetrafluoroboric acid, which facilitates the formation of the oxazolium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive towards nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted oxazolium salts.
Scientific Research Applications
2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium perchlorate
- 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium chloride
Comparison: Compared to its similar compounds, 2,3,4,5-Tetraphenyl-1,3-oxazol-3-ium tetrafluoroborate is unique due to its specific counterion (tetrafluoroborate), which can influence its solubility, stability, and reactivity. The tetrafluoroborate ion is known for its stability and inertness, making the compound more suitable for certain applications where stability is crucial.
Properties
IUPAC Name |
2,3,4,5-tetraphenyl-1,3-oxazol-3-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20NO.BF4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-27(23-17-9-3-10-18-23)28(25)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUAZGMBYWASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C(OC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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